Potassium iodoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

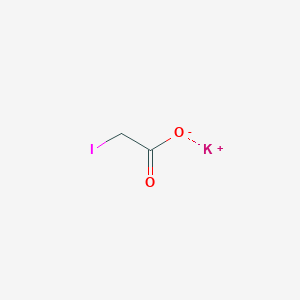

Potassium iodoacetate, also known as this compound, is an organic compound with the chemical formula C2H2IO2K. It is a derivative of acetic acid where one hydrogen atom is replaced by an iodine atom, and the carboxylic acid group is neutralized by potassium. This compound is known for its reactivity and is used in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium iodoacetate can be synthesized through the iodination of acetic acid followed by neutralization with potassium hydroxide. The general reaction involves the following steps:

Iodination: Acetic acid reacts with iodine in the presence of a catalyst such as red phosphorus to form iodoacetic acid. [ \text{CH}_3\text{COOH} + \text{I}_2 \rightarrow \text{ICH}_2\text{COOH} + \text{HI} ]

Neutralization: The iodoacetic acid is then neutralized with potassium hydroxide to form this compound. [ \text{ICH}_2\text{COOH} + \text{KOH} \rightarrow \text{ICH}_2\text{COOK} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium iodoacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as thiols or amines.

Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form iodoacetic acid and potassium hydroxide.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and other nucleophiles can react with this compound under mild conditions.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize the iodine atom.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce the iodine atom.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted acetic acid derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of iodate or other higher oxidation state compounds.

Hydrolysis Products: Hydrolysis results in the formation of iodoacetic acid and potassium hydroxide.

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

Potassium iodoacetate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-iodine bonds, which are essential for creating iodinated organic compounds. The compound can be employed in nucleophilic substitution reactions, where it facilitates the introduction of iodine into organic molecules.

Comparison with Similar Compounds

The reactivity of this compound is unique due to the presence of iodine, which is larger and more polarizable compared to other halogens. This feature enhances its utility in nucleophilic substitution reactions compared to fluorinated, chlorinated, or brominated counterparts.

| Compound | Reactivity | Common Uses |

|---|---|---|

| This compound | High | Organic synthesis, protein studies |

| Fluoroacetic Acid | Moderate | Herbicides |

| Chloroacetic Acid | Moderate | Synthesis of pharmaceuticals |

| Bromoacetic Acid | Moderate | Organic synthesis |

Biological Applications

Protein Modification

In biological research, this compound is used to modify cysteine residues in proteins. This modification is crucial for studying protein structure and function, as cysteine plays a significant role in the formation of disulfide bonds that stabilize protein structures.

Cancer Research

Recent studies have investigated the potential of this compound in cancer therapy. Its ability to inhibit glycolysis in tumor cells has been explored as a mechanism to reduce cancer cell proliferation. For instance, research indicated that KIA could decrease cellular energy production by targeting glycolytic enzymes containing cysteine residues .

Medical Applications

Thyroid Protection

this compound shares similar properties with potassium iodide (KI) and has been studied for its role in protecting the thyroid gland from radioactive iodine uptake during nuclear emergencies. By saturating the thyroid with non-radioactive iodine, it prevents the absorption of harmful radioactive isotopes .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial effects, particularly against fungi. Its efficacy may stem from its ability to modulate immune responses or directly inhibit fungal growth .

Case Study 1: Cancer Therapy

A study at the Cancer Research Institute Tomsk evaluated the systemic effects of this compound encapsulated in liposomes on tumor models. The results indicated a significant reduction in tumor growth rates when treated with liposomal KIA compared to controls .

Case Study 2: Protein Studies

Research published in MDPI highlighted how this compound was used to modify cysteine residues in various proteins, leading to insights into enzyme activity and protein interactions .

Mécanisme D'action

The mechanism of action of potassium iodoacetate involves its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. For example, it can inhibit glycolytic enzymes, leading to a decrease in cellular energy production.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fluoroacetic acid

- Chloroacetic acid

- Bromoacetic acid

- Iodoacetamide

Comparison

Potassium iodoacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its fluoro, chloro, and bromo counterparts. The iodine atom is larger and more polarizable, making this compound more reactive in nucleophilic substitution reactions. Additionally, the potassium salt form enhances its solubility in water, making it more suitable for biological applications.

Propriétés

Numéro CAS |

15973-59-8 |

|---|---|

Formule moléculaire |

C2H2IKO2 |

Poids moléculaire |

224.04 g/mol |

Nom IUPAC |

potassium;2-iodoacetate |

InChI |

InChI=1S/C2H3IO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |

Clé InChI |

YQWBMBSWODTQFG-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])I.[K+] |

SMILES isomérique |

C(C(=O)[O-])I.[K+] |

SMILES canonique |

C(C(=O)[O-])I.[K+] |

Key on ui other cas no. |

15973-59-8 |

Synonymes |

Iodoacetic acid potassium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.